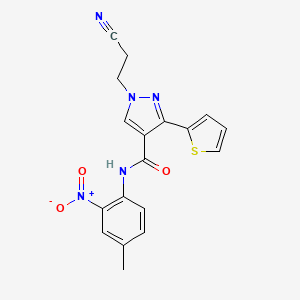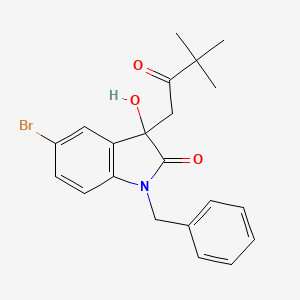
1-(2-cyanoethyl)-N-(4-methyl-2-nitrophenyl)-3-thiophen-2-ylpyrazole-4-carboxamide
Overview
Description
1-(2-cyanoethyl)-N-(4-methyl-2-nitrophenyl)-3-thiophen-2-ylpyrazole-4-carboxamide is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a cyanoethyl group, a nitrophenyl group, a thienyl group, and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanoethyl)-N-(4-methyl-2-nitrophenyl)-3-thiophen-2-ylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction, where a thienyl boronic acid reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Attachment of the Cyanoethyl Group: The cyanoethyl group can be introduced through a Michael addition reaction, where acrylonitrile reacts with a suitable nucleophile.
Nitration and Methylation of the Phenyl Ring: The phenyl ring can be nitrated using a mixture of concentrated nitric and sulfuric acids, followed by methylation using methyl iodide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanoethyl)-N-(4-methyl-2-nitrophenyl)-3-thiophen-2-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-cyanoethyl)-N-(4-methyl-2-nitrophenyl)-3-thiophen-2-ylpyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and potential biological activities.
Biological Studies: Investigation of its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Material Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: Study of its interactions with biomolecules and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of 1-(2-cyanoethyl)-N-(4-methyl-2-nitrophenyl)-3-thiophen-2-ylpyrazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of biological pathways, resulting in various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-cyanoethyl)-N-(4-methylphenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide: Similar structure but lacks the nitro group.
1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide: Similar structure but lacks the methyl group.
1-(2-cyanoethyl)-N-(4-methyl-2-nitrophenyl)-3-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the thienyl group.
Uniqueness
1-(2-cyanoethyl)-N-(4-methyl-2-nitrophenyl)-3-thiophen-2-ylpyrazole-4-carboxamide is unique due to the presence of both the nitro and thienyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-cyanoethyl)-N-(4-methyl-2-nitrophenyl)-3-thiophen-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-12-5-6-14(15(10-12)23(25)26)20-18(24)13-11-22(8-3-7-19)21-17(13)16-4-2-9-27-16/h2,4-6,9-11H,3,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDFDQNOUWVLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=CS3)CCC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide](/img/structure/B4168837.png)
![2-(3-pyridinylcarbonyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B4168843.png)
![N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B4168845.png)
![1-allyl-3-[2-(4-biphenylyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4168850.png)
![ETHYL 1-[2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B4168864.png)
![methyl (2-amino-3-cyano-2',4'-dioxo-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrol]-1'(4'H)-yl)acetate](/img/structure/B4168868.png)
![7-(3-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4168871.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4168877.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4168890.png)
![1-amino-4',4',6',8'-tetramethyl-2'-oxo-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile](/img/structure/B4168898.png)
![4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4168912.png)

![5-[4-chloro-2-(difluoromethoxy)phenyl]-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4168943.png)
![N-(3-methoxypropyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4168950.png)
